Esomeprazole Magnesium
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Overview
Description
Esomeprazole Magnesium, known chemically as (S)-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole , is a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . It works by reducing the amount of acid produced in the stomach, providing relief from symptoms such as heartburn and promoting healing of the esophagus and stomach lining .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole Magnesium involves several key steps. The starting material, 2-mercapto-5-methoxybenzimidazole , undergoes a reaction with 4-methoxy-3,5-dimethylpyridine in the presence of a base to form the intermediate 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]-5-methoxybenzimidazole . This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity starting materials, controlled reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Esomeprazole Magnesium undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
The major product of these reactions is this compound itself, with the intermediate 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylthio]-5-methoxybenzimidazole being a key precursor .
Scientific Research Applications
Esomeprazole Magnesium has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Esomeprazole Magnesium is often compared with other proton pump inhibitors such as omeprazole , pantoprazole , lansoprazole , dexlansoprazole , and rabeprazole . While all these compounds share a similar mechanism of action, this compound is unique in that it is the S-isomer of omeprazole, which is a racemic mixture of the S- and R-enantiomers . This stereoisomerism is believed to contribute to this compound’s improved pharmacokinetic profile and efficacy in some patients .
List of Similar Compounds
- Omeprazole
- Pantoprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Properties
Molecular Formula |
C34H36MgN6O6S2 |
---|---|
Molecular Weight |
713.1 g/mol |
IUPAC Name |
magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1 |
InChI Key |
KWORUUGOSLYAGD-YPPDDXJESA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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